molecular formula C9H9FN6 B1202591 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine CAS No. 5582-50-3

4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine

Cat. No. B1202591
CAS RN: 5582-50-3
M. Wt: 220.21 g/mol
InChI Key: PRKNLQAUWYHUKA-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine is a member of phenylhydrazines.

Scientific Research Applications

Synthesis and Computational Analysis

A study by Thomas et al. (2018) focused on the synthesis of pyrazole derivatives similar to 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine. These derivatives were characterized using various spectroscopic methods and computational techniques, including density functional theory (DFT) calculations and molecular dynamics simulations. This research provides insights into the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).

Structural Characterization and Antioxidant Activity

El‐Mekabaty et al. (2016) synthesized a compound related to 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine, specifically focusing on its antioxidant properties. The study involved the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antioxidant agents, highlighting the potential of pyrazole-based compounds in pharmacological applications (El‐Mekabaty et al., 2016).

Antimicrobial and Anticancer Properties

Şener et al. (2021) conducted a study on new pyrazole Schiff bases containing azo groups, which are chemically related to the compound . They assessed the compounds for DNA protection, antimicrobial, and anticancer properties. This research demonstrates the diverse potential of pyrazole derivatives in biomedical applications, particularly in treating cancer and microbial infections (Şener et al., 2021).

Antipsychotic Potential

Wise et al. (1987) explored the pharmacological evaluation of a series of pyrazole derivatives, focusing on their potential as antipsychotic agents. This study provides insights into the diverse pharmacological applications of pyrazole-based compounds, including their potential in mental health treatments (Wise et al., 1987).

Textile Industry Applications

Nada et al. (2018) investigated the use of pyrazole-based compounds in textile finishing. They synthesized specific pyrazole derivatives and incorporated them into liposomal chitosan emulsions for antimicrobial cotton fabrics. This study highlights the application of pyrazole derivatives beyond pharmacology, extending to material sciences and textile industry (Nada et al., 2018).

properties

CAS RN

5582-50-3

Product Name

4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine

Molecular Formula

C9H9FN6

Molecular Weight

220.21 g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C9H9FN6/c10-5-1-3-6(4-2-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16)

InChI Key

PRKNLQAUWYHUKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)F

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)F

solubility

33 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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